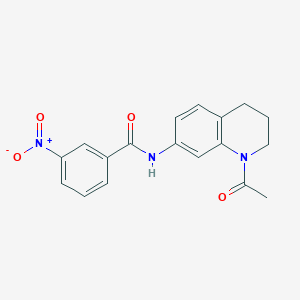

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-7-8-15(11-17(13)20)19-18(23)14-4-2-6-16(10-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZIVLRKCJROMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.

Nitration: The acetylated quinoline is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

Amidation: Finally, the nitro-substituted quinoline is reacted with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or quinoline core are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Reduction: Reduction of the nitro group yields N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-aminobenzamide.

Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interacting with Receptors: Acting as an agonist or antagonist to receptors, thereby influencing cellular signaling.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide and related analogs are summarized below:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Comparisons:

Substituent Effects on Physical Properties :

- The 3-nitrobenzamide group in the target compound is more polar than the methanesulfonamide in Compound 24 or the tert-butylbenzamide in . This polarity may enhance crystallinity but reduce membrane permeability compared to bulkier or less polar analogs.

- Melting points for analogs range from 220°C to >300°C, influenced by hydrogen bonding (e.g., amide and sulfonamide groups participate in strong intermolecular interactions) . The absence of melting point data for the target compound highlights a gap for further characterization.

Biological Activity :

- Carbonic Anhydrase (CA) Inhibition : Sulfonamide-containing analogs (e.g., Compound 24) are potent CA inhibitors due to sulfonamide’s zinc-binding affinity . The target compound’s nitro group may act as a weaker zinc ligand, suggesting alternative mechanisms or lower potency unless metabolized to an amine .

- Toxicity Profile : Compounds like ’s tert-butyl derivative exhibit acute oral toxicity (Category 4) and skin irritation, likely due to lipophilic substituents enhancing bioavailability . The target’s acetyl group may mitigate toxicity by improving solubility.

Synthetic Accessibility :

- Carbodiimide-mediated coupling (e.g., DCC, EDC) is a common strategy for benzamide formation . The nitro group’s stability under these conditions is critical; highlights its susceptibility to reduction, which could be exploited for prodrug design .

Hydrogen Bonding and Crystal Packing: The acetyl group in the target compound may engage in C=O···H–N hydrogen bonds, similar to patterns observed in tetrahydroquinoline derivatives .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3. The compound features a tetrahydroquinoline core with an acetyl group and a nitro-substituted benzamide moiety. This structural arrangement suggests potential interactions with various biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C16H18N2O3 |

| Tetrahydroquinoline Core | Yes |

| Acetyl Group | Present |

| Nitro Group | Present in the benzamide moiety |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies report IC50 values indicating effective inhibition of these enzymes .

- Antioxidant Activity : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, thus contributing to its antioxidant properties. This activity is significant in reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents. This could be attributed to its ability to modulate signaling pathways involved in cell survival .

In Vitro Studies

Research has demonstrated that this compound exhibits:

- AChE Inhibition : Effective against AChE with an IC50 value of 3.48 μM.

- BuChE Inhibition : Demonstrated potent activity with an IC50 value significantly lower than that of established inhibitors like rivastigmine .

Case Studies

- Neurodegeneration Models : In animal models simulating neurodegenerative conditions, the administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

- Oxidative Stress Models : The compound was evaluated in models of oxidative stress where it exhibited a significant reduction in markers of oxidative damage when compared to untreated controls .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Moiety : Cyclization of appropriate precursors.

- Acetylation : Using acetic anhydride or acetyl chloride under basic conditions.

- Nitration : Introduction of the nitro group using concentrated nitric acid and sulfuric acid.

- Amidation : Formation of the amide bond with nitrated benzoyl chloride.

These steps can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice .

Q & A

Q. What are the recommended synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide, and how are intermediates purified?

Methodological Answer:

- Synthetic Routes :

- The compound can be synthesized via amide coupling between 3-nitrobenzoyl chloride and 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine under inert conditions.

- Key intermediates (e.g., tetrahydroquinoline derivatives) may be prepared via cyclization reactions using trifluoroacetic anhydride or similar reagents (analogous to methods in ).

- Purification :

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Emergency Protocols :

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry :

- High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak for C₁₉H₁₈N₃O₄: expected m/z ~376.12).

Advanced Research Questions

Q. How can hydrogen-bonding patterns in its crystal structure inform molecular interactions?

Methodological Answer:

Q. What computational methods predict its reactivity or binding affinity?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

Q. How do structural modifications affect its bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.